molecular formula C7H16ClNO3S B6213897 1-(4-methanesulfonyloxan-4-yl)methanamine hydrochloride CAS No. 2731008-63-0

1-(4-methanesulfonyloxan-4-yl)methanamine hydrochloride

Cat. No.: B6213897
CAS No.: 2731008-63-0
M. Wt: 229.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methanesulfonyloxan-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C8H17NO3S·HCl It is a derivative of methanamine, featuring a methanesulfonyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methanesulfonyloxan-4-yl)methanamine hydrochloride typically involves the reaction of methanesulfonyl chloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanesulfonyloxan-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

1-(4-Methanesulfonyloxan-4-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modify the activity of enzymes or other proteins, leading to various biological effects .

Properties

CAS No.

2731008-63-0

Molecular Formula

C7H16ClNO3S

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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